Isoxanthohumol

Übersicht

Beschreibung

Isoxanthohumol is a prenylflavonoid found predominantly in hops (Humulus lupulus) and beer. It is a phytoestrogen, meaning it can mimic the hormone estrogen in the body. This compound has garnered significant interest due to its potential health benefits, including anti-cancer, anti-inflammatory, and antiviral properties .

Wissenschaftliche Forschungsanwendungen

Isoxanthohumol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und die Genexpression untersucht.

Medizin: Wird auf seine potenziellen Antikrebs-, entzündungshemmenden und antiviralen Eigenschaften untersucht.

Industrie: Wird in der Brauindustrie verwendet, um die gesundheitlichen Vorteile von Bier zu verbessern.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene Mechanismen aus:

Molekulare Ziele: Es interagiert mit Östrogenrezeptoren und moduliert deren Aktivität.

Beteiligte Pfade: this compound beeinflusst Pfade wie den NF-κB-Pfad, der an Entzündungen beteiligt ist, und den PI3K/Akt-Pfad, der eine Rolle beim Zellüberleben und -wachstum spielt.

Wirkmechanismus

Isoxanthohumol (IXN) is a prenylflavonoid derived from hops and beer, known for its diverse biological properties .

Target of Action

The primary targets of IXN are T cells, specifically the pro-inflammatory Th17/Th1 cells and the anti-inflammatory Treg cells . These cells play a crucial role in the immune response, with Th17/Th1 cells promoting inflammation and Treg cells suppressing the immune response .

Mode of Action

IXN interacts with its targets by regulating T cell development. It inhibits the proliferation of CD4+ T cells, promotes apoptosis, and regulates the balance between Treg and Th17 cells . This results in a suppression of the pro-inflammatory Th17/Th1 cells and promotion of the anti-inflammatory Treg cells .

Biochemical Pathways

IXN affects several biochemical pathways. It restores gut microbiota disorder and increases gut microbiota diversity, maintaining the ratio of Firmicutes/Bacteroidetes balance, promoting abundance of Bacteroidetes and Ruminococcus, and suppressing abundance of proteobacteria . Additionally, it regulates the pyruvate metabolic pathway .

Pharmacokinetics

It has been suggested that flavonoids like ixn have low systemic availability and are excreted via the feces . The cyclization of xanthohumol to this compound was observed in the serum concentration-time curves, while the slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 h .

Result of Action

The action of IXN results in significant attenuation of dextran sodium sulfate (DSS)-induced colitis, evidenced by reduced DAI scores and histological improvements . It also leads to a decrease in reactive oxygen species (ROS) in vivo .

Action Environment

The action of IXN can be influenced by environmental factors such as the gut microbiota. The flora in the human intestine can convert IXN into 8-prenylnaringenin . This conversion could potentially influence the efficacy and stability of IXN.

Biochemische Analyse

Biochemical Properties

Isoxanthohumol interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit CD4+ T cell proliferation, promote apoptosis, and regulate the balance between Treg and Th17 cells . It also affects the carbohydrate metabolic process, disrupts the tricarboxylic acid (TCA) cycle, and hinders the generation of ATP by inhibiting respiration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating T cell development . It also restores gut microbiota disorder and increases gut microbiota diversity . Furthermore, it has been found to alleviate colitis by reducing DAI scores and histological improvements .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits CD4+ T cell proliferation, promotes apoptosis, and regulates the balance between Treg and Th17 cells . It also affects metabolic pathways, promoting the upregulation of D-(+)-mannose and L-threonine and regulating the pyruvate metabolic pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to significantly attenuate dextran sodium sulfate (DSS)-induced colitis . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Administration of this compound (60 mg/kg/day, gavage) significantly attenuated DSS-induced colitis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in various metabolic pathways. It affects the carbohydrate metabolic process, disrupts the TCA cycle, and hinders the generation of ATP by inhibiting respiration . It also promotes the upregulation of D-(+)-mannose and L-threonine and regulates the pyruvate metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed rapidly after administration and reaches plasma maximum concentration by 0.5 hours . It is present at high levels in the liver compared with other organs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoxanthohumol can be synthesized through various chemical reactions. One common method involves the prenylation of naringenin, a flavonoid, using prenyl bromide under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is conducted in an organic solvent like acetone .

Industrial Production Methods: In an industrial setting, this compound is often extracted from hops during the brewing process. The extraction involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isoxanthohumol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Chinone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Dihydrothis compound umwandeln.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Nukleophile wie Alkylhalogenide in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydrothis compound.

Substitution: Verschiedene substituierte this compound-Derivate.

Vergleich Mit ähnlichen Verbindungen

Isoxanthohumol wird häufig mit anderen Prenylflavonoiden wie Xanthohumol und 8-Prenylnaringenin verglichen:

Xanthohumol: Ein weiteres Prenylflavonoid, das in Hopfen vorkommt, bekannt für seine starken Antikrebs- und entzündungshemmenden Eigenschaften.

8-Prenylnaringenin: Ein Metabolit von this compound, der im menschlichen Darm gebildet wird.

This compound zeichnet sich durch sein ausgeglichenes Profil an biologischen Aktivitäten und sein Potenzial für die Umwandlung in andere bioaktive Verbindungen im Körper aus .

Biologische Aktivität

Isoxanthohumol (IX) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.), which has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

This compound is a chalcone derivative that can be converted into 8-prenylnaringenin (8-PN), a potent phytoestrogen, by intestinal microbiota. This conversion is significant as it enhances the biological activity of this compound in the human body, leading to increased estrogenic effects, which may have implications for hormone-related conditions .

Antioxidant Activity

This compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation. In various assays, this compound demonstrated superior antioxidant capacity compared to other flavonoids. For instance, total oxygen radical absorbance capacity (ORAC) and singlet oxygen absorbance capacity tests revealed that IX had the highest activity among tested compounds .

Table 1: Antioxidant Activity of this compound Compared to Other Flavonoids

| Compound | ORAC Value (µmol TE/g) | Singlet Oxygen Absorbance Capacity |

|---|---|---|

| This compound | 12.5 | 15.2 |

| Quercetin | 9.8 | 10.1 |

| Rutin | 8.3 | 9.5 |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharide (LPS). In vivo studies using models of chronic allergic contact dermatitis showed that IX treatment reduced ear swelling significantly .

Case Study: Anti-inflammatory Effects in Animal Models

A study investigated the effects of this compound on inflammation induced by oxazolone in mice. The results indicated a marked reduction in ear thickness compared to control groups, highlighting its potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that this compound possesses anticancer properties through multiple mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. In vitro studies have shown that IX can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Table 2: IC50 Values of this compound Against Different Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| PC-3 (Prostate Cancer) | 18.5 |

| HeLa (Cervical Cancer) | 22.0 |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against strains of bacteria associated with acne vulgaris, such as Propionibacterium acnes and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of this compound on acne-causing bacteria, IX showed strong inhibitory effects against all tested strains, suggesting its potential use in topical formulations for acne treatment .

Antiviral Properties

Recent research has highlighted the antiviral potential of this compound against several viruses, including HIV-1 and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). IX was found to inhibit viral replication effectively with IC50 values indicating significant antiviral activity .

Table 3: Antiviral Activity of this compound

| Virus | IC50 (µg/mL) |

|---|---|

| HIV-1 | 2.3 |

| HSV-1 | 1.5 |

| HSV-2 | 2.7 |

Eigenschaften

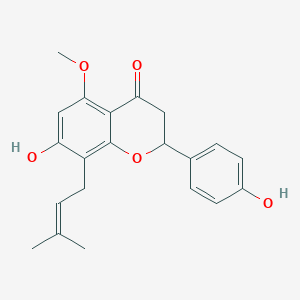

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72247-79-1 | |

| Record name | Isoxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.